Boc-Aminooxyacetamide-PEG3-azide

Description

BenchChem offers high-quality Boc-Aminooxyacetamide-PEG3-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Aminooxyacetamide-PEG3-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAGGYIWOYXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxyacetamide-PEG3-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Introduction: The Critical Role of Linkers in Modern Drug Development

In the landscape of advanced therapeutics, the precise and stable linkage of molecular components is paramount to efficacy and safety. Heterobifunctional linkers, possessing two distinct reactive moieties, are the molecular architects that enable the construction of complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Boc-Aminooxyacetamide-PEG3-azide has emerged as a valuable tool in this domain, offering a unique combination of functionalities for a two-step, controlled conjugation strategy. This guide provides an in-depth technical overview of its chemical structure, properties, and applications for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

Boc-Aminooxyacetamide-PEG3-azide is a meticulously designed molecule that incorporates three key functional elements: a Boc-protected aminooxy group, a short polyethylene glycol (PEG) spacer, and a terminal azide. This strategic arrangement allows for sequential and orthogonal reactions, providing precise control over the conjugation process.

Chemical Structure

The structural formula of Boc-Aminooxyacetamide-PEG3-azide is C13H26N4O6, with a molecular weight of 334.4 g/mol and a CAS number of 1235514-15-4.[1][2]

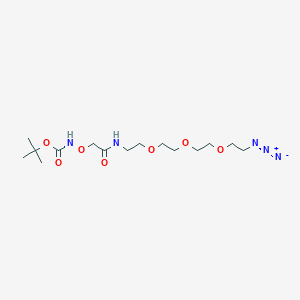

Caption: Chemical structure of Boc-Aminooxyacetamide-PEG3-azide.

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive aminooxy moiety. The acetamide linkage connects the aminooxy functionality to the PEG spacer. The PEG3 spacer, consisting of three ethylene glycol units, enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[][4] The terminal azide group is a versatile handle for "click chemistry" reactions.[5]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Aminooxyacetamide-PEG3-azide is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C13H26N4O6 | [1][2] |

| Molecular Weight | 334.4 g/mol | [1][2] |

| CAS Number | 1235514-15-4 | [1][2] |

| Appearance | Colorless oil or yellow | [6] |

| Purity | Typically >95% | [1][2][6] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [6] |

| Storage | Recommended at -20°C | [2] |

Core Functionalities and Reaction Mechanisms

The utility of Boc-Aminooxyacetamide-PEG3-azide stems from the distinct reactivity of its functional groups, which can be addressed in a sequential manner.

The Boc Protecting Group: A Gateway to Reactivity

The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. This protection is crucial for preventing unwanted side reactions of the aminooxy group during the initial conjugation step involving the azide moiety.

Deprotection Mechanism: The deprotection of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[7]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

A typical procedure for the deprotection of the Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

-

Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) DCM:TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The deprotected product can be purified by precipitation in a non-polar solvent like cold diethyl ether.

The Aminooxy Group: Forging Stable Oxime Bonds

Once deprotected, the aminooxy group is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[8] This bioorthogonal reaction, known as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[8][9]

Mechanism of Oxime Ligation: The reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the dehydration of the resulting hemiaminal intermediate.[9] The reaction rate is pH-dependent, with optimal conditions typically being slightly acidic (pH 4-5). However, the use of catalysts, such as aniline or its derivatives, can significantly accelerate the reaction at neutral pH.[10][11]

Caption: Mechanism of oxime bond formation.

Experimental Protocol: Oxime Ligation

The following is a general protocol for oxime ligation. Optimization may be required for specific substrates.

-

Ensure the Boc group on the Boc-Aminooxyacetamide-PEG3-azide has been removed.

-

Dissolve the aldehyde or ketone-containing molecule and the deprotected aminooxy-PEG linker in a suitable buffer. For uncatalyzed reactions, a buffer with a pH of 4.5-5.5 (e.g., sodium acetate) is recommended. For catalyzed reactions at neutral pH, a non-nucleophilic buffer such as phosphate buffer (pH 7.4) should be used.

-

If using a catalyst at neutral pH, add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM.

-

Add the deprotected aminooxy-PEG linker to the solution containing the aldehyde or ketone. A slight molar excess of the aminooxy compound is often used.

-

Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.

-

Purify the resulting oxime conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reverse-phase HPLC.

The Azide Group: A Gateway to Click Chemistry

The azide functionality is a key player in the realm of click chemistry, a set of bioorthogonal reactions that are rapid, efficient, and highly specific.[5] The azide group of Boc-Aminooxyacetamide-PEG3-azide can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems, SPAAC is often the preferred method as it does not require a cytotoxic copper catalyst.[13] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide to form a stable triazole linkage.[14][15]

Mechanism of SPAAC: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the [3+2] cycloaddition with the azide.[13] This allows the reaction to proceed efficiently at physiological temperature and pH.[16]

Caption: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following is a general protocol for a SPAAC reaction.

-

Dissolve the azide-containing molecule (Boc-Aminooxyacetamide-PEG3-azide) and the strained alkyne (e.g., a DBCO-functionalized protein) in a suitable buffer, such as phosphate-buffered saline (PBS).

-

Add the Boc-Aminooxyacetamide-PEG3-azide to the solution of the strained alkyne. A molar excess of the azide linker is often used to ensure complete reaction with the alkyne.

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugation) or LC-MS.

-

Purify the resulting conjugate to remove any unreacted linker using an appropriate method, such as size-exclusion chromatography.

Applications in Drug Development

The unique trifunctional nature of Boc-Aminooxyacetamide-PEG3-azide makes it a highly valuable tool for the construction of complex bioconjugates, particularly in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[] The linker connecting the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[17] Boc-Aminooxyacetamide-PEG3-azide can be used to create ADCs with a defined drug-to-antibody ratio (DAR) through a two-step conjugation strategy.

Workflow for ADC Synthesis:

Caption: Workflow for ADC synthesis using Boc-Aminooxyacetamide-PEG3-azide.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a key determinant of PROTAC activity. Boc-Aminooxyacetamide-PEG3-azide can serve as a versatile building block in the synthesis of PROTACs, allowing for the modular assembly of the two ligands.[12]

Stability Considerations

The stability of the linker is crucial for the in vivo performance of a bioconjugate. The amide bond in the acetamide linkage of Boc-Aminooxyacetamide-PEG3-azide is generally considered to be highly stable under physiological conditions.[8] The PEG backbone is also known for its stability.[11] The oxime bond formed during conjugation is significantly more stable than imine or hydrazone linkages.[2] The triazole ring formed via click chemistry is also very stable. The primary point of lability is the Boc protecting group, which is intentionally designed to be removed under acidic conditions.

Conclusion

Boc-Aminooxyacetamide-PEG3-azide is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over the bioconjugation process. Its unique combination of a protected aminooxy group, a hydrophilic PEG spacer, and a click-reactive azide moiety enables the sequential and orthogonal attachment of different molecular entities. This makes it an invaluable tool for the development of advanced therapeutics such as ADCs and PROTACs, where precise control over the molecular architecture is essential for optimizing efficacy and safety. As the field of bioconjugation continues to evolve, the demand for sophisticated and well-defined linkers like Boc-Aminooxyacetamide-PEG3-azide is certain to grow.

References

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022, July 26). u:scholar. Retrieved March 7, 2026, from [Link]

-

Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Advances in Bioconjugation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021, February 3). PMC. Retrieved March 7, 2026, from [Link]

-

Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). (2025, May 22). Labinsights. Retrieved March 7, 2026, from [Link]

-

PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Aminooxy-PEG-NH-Boc. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]

-

Recent developments in bioconjugation: From strategies to design and clinical applications. (2026, January 18). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. semanticscholar.org [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of Boc-Aminooxyacetamide-PEG3-azide

Executive Summary

Boc-Aminooxyacetamide-PEG3-azide is a high-precision heterobifunctional crosslinker designed for chemoselective bioconjugation. It features a Boc-protected aminooxy group (for aldehyde/ketone reactivity) and an azide group (for "click" chemistry), separated by a hydrophilic PEG3 spacer and an acetamide linkage.

This molecule is critical in the development of PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and glycoconjugate vaccines , offering a controlled pathway to link carbonyl-containing biomolecules with alkyne-functionalized payloads.

Chemical Identity & Properties

Nomenclature & Distinction

Critical Distinction: Researchers must distinguish between "Boc-Aminooxy-PEG3-azide" and "Boc-Aminooxyacetamide -PEG3-azide". The latter contains an acetamide linker (-CH2-CO-NH-) which increases the molecular weight and alters the spatial flexibility of the aminooxy warhead.

| Property | Specification |

| Product Name | Boc-Aminooxyacetamide-PEG3-azide |

| Chemical Formula | C₁₅H₂₉N₅O₇ |

| Molecular Weight | 391.42 Da |

| CAS Number | N/A (Often indexed by catalog IDs, e.g., CP-1161) |

| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile |

| Appearance | Colorless to pale yellow oil |

| Purity | Typically ≥ 95% (HPLC) |

Structural Composition

The molecule is composed of four distinct functional zones:

-

Boc Group: Acid-labile protecting group for the aminooxy amine.

-

Aminooxyacetamide: The reactive center for oxime ligation (post-deprotection).

-

PEG3 Spacer: A hydrophilic polyethylene glycol chain (3 EO units) to reduce aggregation and steric hindrance.

-

Azide: A bioorthogonal handle for Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.

Structural Visualization

Caption: Structural connectivity of Boc-Aminooxyacetamide-PEG3-azide showing functional zones.

Mechanistic Utility

Dual-Reactivity Pathway

This linker enables a sequential conjugation strategy known as "Capture and Click" :

-

Step 1 (Oxime Ligation): Following Boc deprotection, the aminooxy group reacts with aldehydes or ketones (e.g., N-terminal serine oxidation or glycan oxidation) to form a stable oxime linkage . This reaction is chemoselective at acidic pH (4.5–6.0).

-

Step 2 (Click Chemistry): The azide group remains inert during oxime ligation but can subsequently react with alkynes (e.g., DBCO, BCN, or terminal alkynes) to attach a payload (drug, fluorophore, or E3 ligase ligand).

Advantages of the Acetamide Linker

The inclusion of the acetamide moiety (-O-CH2-CO-NH-) offers superior stability compared to direct aminooxy-PEG linkages. The electron-withdrawing nature of the carbonyl adjacent to the aminooxy group modulates the pKa, enhancing the stability of the resulting oxime bond against hydrolytic cleavage.

Experimental Protocols

Protocol A: Boc Deprotection & Oxime Ligation

Objective: Remove the Boc group and conjugate to an aldehyde-functionalized biomolecule.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetate Buffer (0.1 M, pH 4.5)

Workflow:

-

Deprotection: Dissolve the linker in 50% TFA/DCM (v/v). Stir at room temperature for 30 minutes.

-

Evaporation: Remove solvent under reduced pressure (rotary evaporator) or nitrogen stream. Co-evaporate with toluene or diethyl ether to remove residual TFA.

-

Note: The product is now the TFA salt of Aminooxyacetamide-PEG3-azide.

-

-

Ligation: Dissolve the aldehyde-containing biomolecule in Acetate Buffer (pH 4.5).

-

Coupling: Add the deprotected linker (5–10 equivalents).

-

Catalysis: Add Aniline to a final concentration of 10–100 mM to accelerate oxime formation.

-

Incubation: Incubate at Room Temperature for 2–16 hours.

-

Purification: Desalt via dialysis or size-exclusion chromatography (SEC).

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate the Azide-labeled complex to an Alkyne-payload.

Reagents:

-

CuSO₄ (10 mM stock)[3]

-

THPTA Ligand (50 mM stock)[3]

-

Sodium Ascorbate (100 mM stock, freshly prepared)

Workflow:

-

Mixture: Combine the Azide-labeled biomolecule and Alkyne-payload (1.2 eq) in PBS (pH 7.4).

-

Catalyst Prep: Premix CuSO₄ and THPTA (1:5 molar ratio) and let stand for 5 minutes.

-

Initiation: Add the Cu-THPTA complex (final Cu conc. 0.1–0.5 mM) and Sodium Ascorbate (final conc. 5 mM) to the reaction.

-

Incubation: Incubate for 1 hour at Room Temperature under inert gas (N₂/Ar) to prevent oxidation of Cu(I).

-

Quenching: Add EDTA (10 mM) to chelate copper.

Bioconjugation Workflow Diagram

Caption: Sequential workflow for converting the linker into a functional bioconjugate.

Storage & Stability

-

Storage Condition: Store at -20°C .

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent moisture absorption.

-

Sensitivity: The Boc group is stable, but the azide group is light-sensitive. Store in amber vials or wrapped in foil.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Boc ester over time.

References

-

AxisPharm. Boc-Aminooxyacetamide-PEG3-azide Product Information. Retrieved from [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[2] Nature Chemical Biology, 1(1), 13-21. (Foundational reference for Azide bioorthogonality).

- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

Sources

The Solubility Profile of Boc-Aminooxyacetamide-PEG3-azide: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Boc-Aminooxyacetamide-PEG3-azide is a heterobifunctional linker of significant interest in bioconjugation, proteomics, and drug delivery systems. Its unique architecture, combining a protected aminooxy group, a flexible polyethylene glycol (PEG) spacer, and a reactive azide moiety, allows for precise, sequential chemical modifications. A thorough understanding of its solubility in both aqueous and organic media is paramount for its effective application, from reaction setup and purification to the formulation of final conjugates. This technical guide provides a detailed analysis of the physicochemical properties governing the solubility of this linker, offers a summary of its known solubility in common laboratory solvents, and presents a validated experimental protocol for its quantitative determination.

Introduction to a Versatile Chemical Tool

The advent of click chemistry and the development of sophisticated bioconjugation techniques have created a demand for highly functionalized linker molecules. Boc-Aminooxyacetamide-PEG3-azide emerges as a key player in this field. Its structure is purpose-built for multi-step synthetic strategies:

-

The Boc-protected aminooxy group allows for reaction with aldehydes and ketones to form stable oxime linkages, but only after a specific deprotection step under mild acidic conditions.[][2]

-

The azide group is a cornerstone of "click chemistry," reacting efficiently with terminal alkynes (in Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC) or strained cycloalkynes (in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole ring.[2]

-

The short, hydrophilic PEG3 spacer enhances aqueous solubility, improves the pharmacokinetic properties of resulting conjugates, and provides a flexible bridge, minimizing steric hindrance between conjugated molecules.[3][4]

Given these applications, researchers frequently need to dissolve this reagent in a variety of media, ranging from aqueous buffers for biological applications to organic solvents for synthesis and purification. This guide addresses the critical question of its solubility.

The Physicochemical Basis of Solubility

The solubility of Boc-Aminooxyacetamide-PEG3-azide is not governed by a single feature, but rather by the interplay of its distinct functional components. The foundational principle of "like dissolves like" dictates that substances dissolve best in solvents with similar polarity.[5]

A Molecule of Contrasting Parts

Each functional group within the molecule imparts a specific character, contributing to its overall solubility profile. The bulky tert-butyloxycarbonyl (Boc) group is nonpolar and hydrophobic, favoring solubility in organic solvents while diminishing it in water.[6][7] Conversely, the polyethylene glycol (PEG) chain is highly polar and hydrophilic, known for its excellent solubility in water and a broad range of organic solvents.[8][9][10] The amide and aminooxy functionalities contribute to the molecule's polarity through their ability to participate in hydrogen bonding. The azide group, while polar, has a more complex contribution that is heavily influenced by the rest of the molecule's structure.

Solubility Profile

While precise, quantitative solubility data across a wide range of solvents is not extensively published, a qualitative profile can be assembled from supplier datasheets and an understanding of the molecule's chemistry.

Qualitative Solubility Data Summary

The compound exhibits favorable solubility in many common polar aprotic organic solvents due to the combined polar characteristics of the PEG, amide, and azide groups. The Boc group and hydrocarbon backbone contribute to solubility in less polar solvents like dichloromethane. Its solubility in water is primarily driven by the hydrophilic PEG3 chain, though it may be limited by the hydrophobic Boc group.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The hydrophilic PEG chain promotes solubility, but the hydrophobic Boc group may limit it.[6][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar solvent capable of solvating both polar and nonpolar parts of the molecule.[][11] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its polar nature effectively dissolves the linker.[][11] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for chemical reactions involving this type of linker.[9][11] |

| Dichloromethane (DCM) | Nonpolar | Soluble | The Boc group and hydrocarbon backbone enhance solubility in this solvent.[][11] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Soluble | These alcohols can hydrogen bond and have sufficient polarity to dissolve the molecule.[9] |

| Diethyl Ether | Nonpolar | Insoluble | Generally, PEG-containing compounds are not soluble in ether.[8] |

| Hexanes / Heptane | Nonpolar | Insoluble | The molecule is too polar to dissolve in highly nonpolar alkanes.[12] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, such as in pharmaceutical formulation or high-throughput screening, determining the exact solubility limit is essential. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[5][13]

Principle of the Method

The shake-flask method involves creating a saturated solution by adding an excess of the compound to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The saturated solution is then filtered, and the concentration of the dissolved compound in the clear filtrate is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

Materials and Reagents

-

Boc-Aminooxyacetamide-PEG3-azide

-

Solvent of interest (e.g., Water, PBS buffer, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD)

Step-by-Step Experimental Workflow

-

Preparation : Add an excess amount of Boc-Aminooxyacetamide-PEG3-azide (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure solid material remains after equilibrium is reached.

-

Solvent Addition : Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration : Tightly cap the vial and place it on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[5]

-

Filtration : Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution : Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Data Analysis

The solubility (S) is calculated using the following formula:

S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

It is crucial to run the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Practical Recommendations

-

Stock Solutions : For creating stock solutions, always use a high-purity, anhydrous grade solvent, especially for organic synthesis. DMSO and DMF are excellent choices for high-concentration stocks.[]

-

Aqueous Solutions : When dissolving in aqueous buffers, be aware that the solubility may be pH-dependent, particularly if the Boc group is removed, exposing the free aminooxy group.

-

Hygroscopicity : PEG-containing reagents can be hygroscopic.[8] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and handle it quickly when exposed to air to prevent moisture absorption.

Conclusion

Boc-Aminooxyacetamide-PEG3-azide possesses a nuanced solubility profile dictated by its composite structure. It is readily soluble in common polar aprotic organic solvents such as DMSO, DMF, and acetonitrile, making it highly compatible with standard organic synthesis and bioconjugation reaction conditions. Its solubility in aqueous media, facilitated by the PEG3 spacer, is sufficient for many biological applications, although it may be limited by the hydrophobic Boc protecting group. For applications demanding precise concentration control, the standardized shake-flask method provides a robust framework for quantitative solubility determination. A clear understanding of these solubility characteristics is fundamental to harnessing the full potential of this versatile chemical linker in research and development.

References

-

Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products.

-

BenchChem. General Experimental Protocol for Determining Solubility. 2025.

-

Ataman Kimya. PEG 4000.

-

Labinsights. Introduction of Polyethylene Glycol (PEG). 2023.

-

Al-Amin, M., et al. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals. 2024.

-

Surov, A.O., et al. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences. 2014.

-

Osonoe, T., et al. Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. ChemRxiv. 2026.

-

ResearchGate. Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules. 2026.

-

Hirano, A., et al. Polyethylene glycol behaves like weak organic solvent. Biopolymers. 2012.

-

Precise PEG. Boc Aminooxy-PEG3-Azide | 1235514-15-4.

-

BOC Sciences. Boc-Aminooxy-PEG3 - (CAS 252378-66-8).

-

ChemSee. ChemNote: Azides. 2024.

-

Das, S., et al. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega. 2020.

-

Hori, T., et al. Effects of intramolecular chain conformation on the hydration and miscibility of polyethylene glycol in water studied by means of polymer reference interaction site model theory. The Journal of Chemical Physics. 2023.

-

AxisPharm. t-Boc-N-Amido-PEG3-Azide, CAS 642091-68-7.

-

Perreux, L., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. 2011.

-

BroadPharm. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4.

-

Greener Process Synthesis. BOC Deprotection.

-

DC Fine Chemicals. Sodium azide: Exploring the versatile applications of a key component in fine chemistry. 2024.

-

Conju-Probe. Boc-aminooxy-PEG3-azide.

-

Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001.

-

Sigma-Aldrich. Azides.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

Kim, I.W., et al. Development of a Small-Scale Automated Solubility Measurement Apparatus. Industrial & Engineering Chemistry Research. 2005.

-

Takashima, I., et al. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Advances. 2019.

-

BenchChem. The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. 2025.

-

Glynos, E., et al. Chain-End Effects on Supramolecular Poly(ethylene glycol) Polymers. Polymers. 2021.

-

Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009.

-

Al-Hourani, B. Organic Azides: Functional Molecules and Materials. Diva-Portal.org. 2017.

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. 2018.

-

Tokyo Chemical Industry Co., Ltd. Boc-Amino-PEG3-Amine | 101187-40-0.

-

Sigma-Aldrich. BOC-ON.

-

PubChem. 2-(Aminooxy)acetamide.

-

BenchChem. In-Depth Technical Guide: Solubility of t-Boc-Aminooxy-PEG3-alcohol in DMSO. 2025.

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. 2026.

-

University of Wisconsin-Madison. Introduction to Organic Molecules and Functional Groups.

-

LibreTexts Chemistry. Functional Groups Names, Properties, and Reactions.

-

University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amides.

Sources

- 2. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]

- 3. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. t-Boc-N-Amido-PEG3-Azide, CAS 642091-68-7 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. labinsights.nl [labinsights.nl]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Boc-aminooxy-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Stability and Storage of Boc-Protected Aminooxy Linkers

An In-Depth Technical Guide for Bioconjugation & Drug Development

Executive Summary

Boc-protected aminooxy linkers (e.g., Boc-aminooxy-PEG-azide, Boc-aminooxyacetic acid) are critical intermediates in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. Their utility lies in the aminooxy group's ability to form hydrolytically stable oxime linkages with aldehydes and ketones. However, the unique electronic properties of the N-alkoxycarbamate moiety (

Chemical Stability Profile: The N-Alkoxycarbamate Challenge

To understand stability, one must first understand the bond. Unlike a standard Boc-protected amine (

-

Reduced Basicity: The electronegative oxygen atom draws electron density away from the nitrogen. This makes the nitrogen less basic and less nucleophilic. Consequently, acid-catalyzed deprotection (removal of the Boc group) generally requires slightly more vigorous conditions or longer reaction times compared to standard amines.

-

Thermal Sensitivity: The

bond is weaker ( -

Oxidation Potential: The aminooxy moiety is inherently reducing. While the Boc group protects the nitrogen from direct oxidation, any partial deprotection exposes the highly reactive

species, which rapidly oxidizes or dimerizes to form oxime ethers or azo-derivatives.

Key Stability Metrics:

| Parameter | Stability Assessment | Critical Threshold |

|---|---|---|

| Hydrolysis (pH < 4) | Low (Acid Labile) | Cleavage occurs in minutes/hours depending on acid strength. |

| Hydrolysis (pH > 8) | High (Base Stable) | Stable to mild base; ideal for orthogonal Fmoc chemistry. |

| Thermal (Solid) | Moderate | Stable < 30°C. Decomposes > 60°C (risk of

Degradation Mechanisms

The degradation of Boc-aminooxy linkers in storage is rarely a single event; it is often a cascade initiated by moisture or trace acid.

The "Moisture-Acid" Cycle (Autocatalytic)

-

Ingress: Atmospheric moisture enters the container.

-

Hydrolysis: Water reacts with trace impurities or the carbamate itself (slowly) to generate carbamic acid.

-

Decarboxylation: Carbamic acid spontaneously decarboxylates, releasing

and the free aminooxy amine ( -

Reaction: The free aminooxy group is highly nucleophilic and can react with trace ketones (in solvents like acetone), oxidize, or react with the Boc-protected parent material in rare cases.

Diagram: Degradation Cascade

The following diagram illustrates the pathway from stable reagent to degraded byproducts.

Caption: Autocatalytic degradation pathway of Boc-aminooxy linkers triggered by moisture and acid.[][3]

Storage & Handling Protocols (The "Golden Rules")

To maximize shelf life (up to 2-3 years), strict adherence to these protocols is mandatory.

A. The Physical Environment[4][5]

-

Temperature: Store at -20°C . While 4°C is acceptable for short-term (<1 month) use, long-term storage at -20°C significantly arrests thermal decomposition and hydrolysis rates.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . Oxygen promotes the degradation of any trace free aminooxy species formed.

-

Container: Amber glass vials with Teflon-lined caps. Amber glass protects against photolysis; Teflon prevents leaching of plasticizers which can react with the linker.

B. Moisture Management (Critical)

-

Desiccation: Always store the vial inside a secondary container (jar or bag) containing active desiccant (silica gel or Drierite).

-

The "Warm-Up" Rule: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 30 minutes .

-

Reasoning: Opening a cold vial in humid lab air causes immediate condensation of water inside the vial. This trapped water will hydrolyze the linker once the vial is returned to the freezer.

-

C. Solvent Compatibility

Avoid storing these linkers in solution for long periods.

-

Protic Solvents (MeOH, Water): FORBIDDEN for storage. Promotes solvolysis.

-

DMSO/DMF: Acceptable for stock solutions (e.g., 100 mM) if:

-

The solvent is anhydrous (<50 ppm water).

-

Stored at -80°C.

-

Used within 1 month.

-

Note: DMSO is hygroscopic; repeated opening of a DMSO stock will destroy the reagent.

-

Quality Control (QC) Workflow

Before committing valuable ADC payloads or proteins to a reaction, validate the linker integrity.

QC Decision Tree

Caption: Step-by-step Quality Control workflow for verifying Boc-linker integrity.

Experimental Methodologies for QC

1. Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc (3:1).

-

Visualization: Ninhydrin stain is ineffective for Boc-protected amines. Use PMA (Phosphomolybdic Acid) or Iodine stain.

-

Interpretation: The Boc-protected linker will have a higher

(less polar). Any spot at the baseline usually indicates the deprotected free aminooxy species (highly polar salt).

2. 1H-NMR Verification

-

Solvent:

or -

Key Signal: Look for the sharp singlet at

1.40 - 1.50 ppm corresponding to the 9 protons of the tert-butyl group. -

Integration Check: Integrate the Boc singlet (9H) against a known stable proton in the linker core (e.g., PEG backbone protons

3.6 ppm). A ratio

Troubleshooting & FAQs

Q: My linker has turned slightly yellow. Is it still good?

-

Diagnosis: Yellowing often indicates oxidation of trace free aminooxy groups or the formation of azo-impurities.

-

Action: Run a TLC. If the main spot is pure and the yellow is a minor impurity, you may repurify via silica column. If >10% impurity, discard.

Q: Can I use TFA to deprotect, or do I need HCl?

-

Insight: Both work, but TFA (Trifluoroacetic acid) is preferred for aminooxy linkers.

-

Protocol: 50% TFA in DCM for 30-60 minutes.

-

Caution: Ensure efficient removal of TFA. Residual TFA will protonate the aminooxy group (

), rendering it non-nucleophilic for the subsequent oxime ligation. Neutralize with mild base (Pyridine or NaOAc) during conjugation.

Q: I left the vial on the bench overnight. Is it ruined?

-

Assessment: Likely fine if the cap was tight. If open to air, moisture ingress has occurred.

-

Remedy: Desiccate immediately under high vacuum for 2 hours, then return to -20°C. Perform a QC check before next use.

References

-

BenchChem. (2025).[9] Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). Boc-aminooxyacetic acid Product Specification and Storage. Retrieved from

-

BroadPharm. (2025). Aminooxy-PEG Linkers: Storage and Handling. Retrieved from

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from

-

MedChemExpress. (2025). Boc-Aminooxy-PEG4-NH2 Safety Data Sheet. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. reddit.com [reddit.com]

- 8. xray.uky.edu [xray.uky.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Heterobifunctional PEG3 Linkers with Azide and Aminooxy Groups

This guide provides a comprehensive technical overview of heterobifunctional polyethylene glycol (PEG) linkers featuring azide and aminooxy terminal groups. We will delve into the core chemical principles, mechanisms of action, and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile tools for creating advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Strategic Advantage of Orthogonal Chemistries

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern therapeutics and diagnostics.[1] The success of this endeavor hinges on the linker molecule that bridges the components. Heterobifunctional linkers, possessing two different reactive groups, are particularly powerful as they allow for the specific and sequential conjugation of distinct molecular entities.[2]

The Aminooxy-PEG3-Azide linker represents a pinnacle of rational linker design. It combines three key elements:

-

An aminooxy group for highly specific ligation to aldehydes and ketones.[3]

-

An azide group , a cornerstone of "click chemistry," for efficient and bioorthogonal reactions with alkynes.[4][5]

-

A short, hydrophilic three-unit polyethylene glycol (PEG3) spacer that enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the final conjugate.[6][]

The true power of this linker lies in the orthogonality of its terminal groups. The aminooxy and azide functionalities are mutually unreactive, enabling a controlled, stepwise conjugation strategy that is essential for constructing complex molecular architectures like ADCs and PROTACs.[4][5][8]

Core Principles and Mechanisms of Action

A deep understanding of the underlying chemistry is paramount to harnessing the full potential of the Aminooxy-PEG3-Azide linker. Each component of its structure serves a distinct and critical function.

The PEG3 Spacer: More Than Just a Connector

The polyethylene glycol (PEG) chain is not merely a passive spacer; it imparts significant advantages to the bioconjugate.[9] PEGylation is a well-established strategy to enhance the therapeutic properties of biomolecules.[10] The PEG3 spacer in this linker:

-

Enhances Hydrophilicity: It significantly increases the water solubility of the linker and any hydrophobic payloads it carries, which is crucial for working in physiological buffers and preventing aggregation.[][11]

-

Improves Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG linker can help reduce renal clearance, thereby extending its circulation half-life in the body.[6][12]

-

Reduces Immunogenicity: The flexible PEG chain can create a hydrophilic shield around the conjugated molecule, masking potential antigenic epitopes and lowering the risk of an immune response.[9][12]

The Aminooxy Terminus: Precision through Oxime Ligation

The aminooxy group (-O-NH2) provides a highly selective handle for conjugation to carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, forms a stable oxime bond.[3][13]

-

Mechanism: The reaction proceeds via nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O linkage.

-

Reaction Conditions: Oxime ligation is most efficient under slightly acidic conditions (pH 4.5-5.5).[14][15] However, for biological applications where neutral pH is required, the reaction can be effectively catalyzed by nucleophiles such as aniline.[14][16]

-

Stability: The resulting oxime bond is significantly more stable than similar linkages like imines or hydrazones, making it robust enough for in vivo applications without the need for a subsequent reduction step.[17][18]

The Azide Terminus: Power and Versatility of Click Chemistry

The azide group (–N3) is the gateway to one of the most powerful sets of bioorthogonal reactions: azide-alkyne cycloadditions.[19] These "click" reactions are characterized by their high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions.[20]

Two primary variants are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between a terminal alkyne and an azide is extremely efficient but requires a copper(I) catalyst, which can be cytotoxic, limiting its application in living systems.[5][21]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This breakthrough variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts rapidly with azides without the need for any metal catalyst.[22][23] The release of ring strain provides the driving force for the reaction.[] SPAAC is the preferred method for bioconjugation in sensitive biological environments and living cells due to its truly bioorthogonal nature.[23][]

Data Presentation: Properties and Reaction Comparison

For reproducible results, a clear understanding of the linker's properties and the characteristics of its associated reactions is essential.

Table 1: Physicochemical Properties of Aminooxy-PEG3-Azide

| Property | Value | Reference(s) |

| CAS Number | 1306615-51-9 | [13][25][26] |

| Molecular Formula | C8H18N4O4 | [13][25] |

| Molecular Weight | 234.26 g/mol | [3][13] |

| Appearance | Liquid or Solid Powder | [13][26] |

| Purity | Typically >95% | [13][26] |

| Storage Conditions | -20°C for long-term storage (months to years) | [13][25] |

Table 2: Comparison of Key Conjugation Chemistries

| Feature | Oxime Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactive Partner | Aldehyde or Ketone | Strained Alkyne (e.g., DBCO, BCN) |

| Linkage Formed | Oxime (C=N-O) | Triazole |

| Optimal pH | 4.5-5.5 (uncatalyzed); 6.5-7.5 (catalyzed) | 7.4 (Physiological) |

| Catalyst | Aniline (optional, for neutral pH) | None (Metal-free) |

| Bioorthogonality | High | Excellent |

| Reaction Speed | Hours to overnight | Fast (minutes to a few hours) |

| Key Advantage | Highly selective for carbonyls | Completely metal-free, suitable for living systems |

Mandatory Visualizations: Structures and Workflows

Visual representations are crucial for conceptualizing the molecular tools and experimental processes.

Caption: Molecular structure of the Aminooxy-PEG3-Azide linker.

Caption: A typical two-step orthogonal bioconjugation workflow.

Caption: Reaction schemes for Oxime Ligation and SPAAC.

Experimental Protocols: A Self-Validating System

The following generalized protocol outlines a two-step conjugation strategy. It is crucial to optimize molar ratios, concentrations, and reaction times for each specific application.

Protocol 1: Oxime Ligation of an Aldehyde-Containing Molecule

This protocol describes the initial conjugation of the linker to a molecule bearing an aldehyde or ketone.

Materials:

-

Aminooxy-PEG3-Azide

-

Aldehyde- or ketone-functionalized molecule (e.g., a targeting protein with engineered carbonyls)

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4

-

Catalyst (optional): Aniline stock solution (e.g., 1 M in DMSO)

-

Organic Co-solvent (if needed): Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde-containing molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the Aminooxy-PEG3-Azide linker in the Reaction Buffer (or a minimal amount of co-solvent before adding to the buffer) to create a stock solution (e.g., 10 mM). A 10- to 50-fold molar excess of the linker is typically used.[16]

-

-

Reaction Initiation:

-

Add the required volume of the Aminooxy-PEG3-Azide stock solution to the protein solution.

-

If using a catalyst for neutral pH ligation, add aniline to a final concentration of 50-100 mM.[14] Mix gently.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.

-

Protect from light if any components are light-sensitive.

-

-

Monitoring and Purification:

-

Monitor reaction progress using LC-MS or SDS-PAGE to observe the mass/size shift of the modified protein.

-

Remove excess unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[20]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the second conjugation step, reacting the azide-functionalized intermediate with a DBCO-containing molecule.

Materials:

-

Azide-labeled intermediate from Protocol 1

-

DBCO-functionalized molecule (e.g., a cytotoxic drug)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

The azide-labeled intermediate should already be in the desired reaction buffer from the previous purification step.

-

Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).[23]

-

-

Reaction Initiation:

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[23] SPAAC reactions are often complete within this timeframe at typical reactant concentrations.

-

-

Final Purification and Characterization:

-

Purify the final bioconjugate to remove excess DBCO reagent and any unreacted starting material. Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) are commonly used methods for purifying PEGylated proteins.[27][]

-

Characterize the final product using techniques such as Mass Spectrometry (to confirm the final mass), HPLC (to assess purity), and functional assays (to confirm biological activity).[29]

-

Applications in Advanced Therapeutics

The unique properties of Aminooxy-PEG3-Azide linkers make them invaluable in cutting-edge drug development.

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies.[4][5][30] The antibody directs the payload to a specific target (e.g., a cancer cell), where the drug is released. The linker's properties are critical for the ADC's stability in circulation and its therapeutic index.[][31]

-

PROTACs: In this emerging modality, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase.[4][5][8] This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and solubility, all influenced by the PEG component, are crucial for optimal PROTAC efficacy.[2]

-

Other Applications: These versatile linkers are also employed in creating diagnostic imaging agents, functionalizing surfaces and nanoparticles, and forming injectable hydrogels for tissue engineering.[32][33]

Conclusion

The heterobifunctional Aminooxy-PEG3-Azide linker is a powerful and enabling tool for chemical biology and drug development. By providing two distinct, bioorthogonal reactive handles on a beneficial PEG backbone, it allows for the precise and controlled assembly of complex biomolecular constructs. Its application in the development of next-generation therapeutics like ADCs and PROTACs underscores its importance. The principles, data, and protocols outlined in this guide provide a foundational resource for scientists to effectively harness the potential of this versatile chemical linker, paving the way for novel solutions in medicine and research.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

DeForest, C. A., et al. (2016). Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). Biomacromolecules. Retrieved from [Link]

-

DC Chemicals. (n.d.). Aminooxy-PEG3-azide Datasheet. Retrieved from [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Elsevier. Retrieved from [Link]

-

Li, Y., et al. (2016). An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent. RSC Advances. Retrieved from [Link]

-

Francis, G. E., & Sosabowski, M. H. (2017). Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Retrieved from [Link]

-

Tulane University. (n.d.). Bioconjugate techniques. Retrieved from [Link]

-

AxisPharm. (n.d.). Aminooxy-PEG-Azide. Retrieved from [Link]

-

Lee, H., et al. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

-

da Silva, A. L., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. SciELO. Retrieved from [Link]

-

ResearchGate. (n.d.). Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Retrieved from [Link]

-

Cistrone, P. A., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Retrieved from [Link]

-

BioChemPartner. (n.d.). Aminooxy-PEG3-azide | 1306615-51-9 | Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of main group compounds with azides forming organic nitrogen-containing species | Request PDF. Retrieved from [Link]

-

Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminooxy-PEG-Azide | Azido-PEG-Aminooxy | AxisPharm [axispharm.com]

- 4. Aminooxy-PEG3-azide | 1306615-51-9 | MOLNOVA [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. purepeg.com [purepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scielo.br [scielo.br]

- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medkoo.com [medkoo.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 25. Aminooxy-PEG3-azide Datasheet DC Chemicals [dcchemicals.com]

- 26. Aminooxy-PEG3-Azide | 1306615-51-9 [sigmaaldrich.cn]

- 27. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Aminooxy-PEG3-azide | TargetMol [targetmol.com]

- 31. purepeg.com [purepeg.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Optimizing Molecular Proximity and Solubility: The Strategic Advantages of PEG3 Spacers in Small Molecule Crosslinkers

Abstract: In the rapidly evolving landscape of targeted therapeutics—spanning Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs)—the architecture of the linker is as critical as the pharmacophores it connects. As a Senior Application Scientist, I have observed firsthand how linker selection dictates the success or failure of a bioconjugate. This technical whitepaper explores the physicochemical and mechanistic advantages of triethylene glycol (PEG3) spacers. By synthesizing empirical data and structural biology, we will dissect why the PEG3 motif serves as an optimal molecular bridge, balancing aqueous solubility, spatial flexibility, and entropic favorability.

The Physicochemical Superiority of the PEG3 Motif

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene oxide units. A PEG3 spacer specifically contains three such units. While simple alkyl chains (e.g., C6 linkers) were historically favored for their synthetic tractability, they introduce significant hydrophobicity, leading to conjugate aggregation and poor pharmacokinetics [1].

The intrinsic advantage of the PEG3 spacer lies in its ether oxygen atoms, which act as hydrogen bond acceptors. This allows the spacer to form a robust hydration shell in aqueous environments.

-

Causality in Design: When conjugating highly hydrophobic payloads (such as auristatin derivatives in ADCs or rigid ligand warheads in PROTACs), the hydration shell of the PEG3 spacer masks the lipophilicity of the payload. This prevents non-specific protein binding and aggregation during systemic circulation [2].

-

Entropic Balance: Unlike longer PEG chains (e.g., PEG12 or PEG24) which can incur a high entropic penalty upon target binding due to excessive degrees of freedom, PEG3 provides a defined, short spatial distance (approximately 12–15 Ångstroms). This is long enough to bypass steric clashes at the protein surface, yet short enough to restrict non-productive conformational states [3].

Mechanistic Advantages in PROTAC Development

PROTACs are bifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs). They consist of a POI ligand, an E3 ligase ligand, and a linker. The linker is not merely a passive tether; it actively participates in the formation of the ternary complex (POI–PROTAC–E3 Ligase) [4].

Overcoming "Hydrophobic Collapse"

A common failure mode in PROTAC design using alkyl linkers is "hydrophobic collapse," where the linker folds in on itself in aqueous media, preventing the two warheads from engaging their respective targets. The hydrophilicity of the PEG3 spacer forces the molecule into an extended conformation in solution, pre-organizing the PROTAC for target engagement.

Enhancing Cooperativity

Recent X-ray crystallographic studies of PROTAC ternary complexes (such as the VHL-MZ1-BRD4 complex) demonstrate that the central portion of PEG3 linkers often remains solvent-exposed. This solvent exposure allows the PEG3 spacer to act as a flexible hinge, enabling the POI and E3 ligase to establish favorable protein-protein interactions (PPIs). This cooperativity significantly enhances the thermodynamic stability of the ternary complex, driving profound target degradation even at catalytic, sub-stoichiometric concentrations [5].

PROTAC-mediated ternary complex formation enabled by PEG3 flexibility.

Superiority in Bioconjugation and ADCs

In the realm of bioconjugation, heterobifunctional crosslinkers are the gold standard. A classic example is the comparison between the traditional SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker and modern PEG3-based alternatives like TCO-PEG3-TCO or Maleimide-PEG3-NHS ester [6].

SMCC contains a rigid, hydrophobic cyclohexane ring. When multiple SMCC molecules are conjugated to a monoclonal antibody, the localized hydrophobicity often triggers antibody aggregation, reducing the therapeutic index. Conversely, substituting SMCC with Maleimide-PEG3-NHS ester imparts the necessary spacing without the hydrophobic penalty, yielding a highly homogeneous ADC with a superior pharmacokinetic profile. Furthermore, advanced bioorthogonal crosslinkers (like TCO-PEG3-TCO) leverage the PEG3 spacer to achieve extremely fast reaction kinetics (exceeding

Quantitative Benchmarking of Crosslinker Spacers

To guide rational design, the following table summarizes the physicochemical impact of different spacer types on bioconjugate properties.

| Spacer Type | Aqueous Solubility (Contribution) | Steric Hindrance | Entropic Penalty (Binding) | Ideal Application |

| Alkyl (C6) | Poor (Hydrophobic) | High (Rigid/Clustered) | Low | Small molecule synthesis (non-aqueous) |

| PEG3 | Excellent (Hydrophilic) | Low (Flexible) | Moderate | PROTACs, ADCs, Surface Labeling |

| PEG12+ | Outstanding | Very Low | High | Pharmacokinetic half-life extension |

| Cyclohexane | Poor | Moderate | Low | Amine-to-sulfhydryl crosslinking (legacy) |

Validated Experimental Protocol: ADC Synthesis via Maleimide-PEG3-NHS Ester

To ensure reproducibility and self-validation, the following protocol details the two-step bioconjugation of a payload to a monoclonal antibody (mAb) using a Maleimide-PEG3-NHS ester crosslinker [7].

Causality Check: The two-step process is critical. The NHS ester reacts with primary amines (lysines) on the mAb at pH 7.2–8.0. The maleimide group is then reacted with a sulfhydryl-containing payload at pH 6.5–7.5. Keeping the second step at a slightly acidic-to-neutral pH prevents the maleimide from undergoing off-target reactions with unreacted primary amines, ensuring conjugate homogeneity.

Step-by-Step Methodology

Phase 1: Antibody Activation

-

Buffer Exchange: Equilibrate the mAb (typically 2-5 mg/mL) into Conjugation Buffer (PBS, 150 mM NaCl, pH 7.5) using a desalting column to remove any amine-containing buffers (e.g., Tris or glycine) which would quench the NHS reaction.

-

Crosslinker Preparation: Immediately before use, dissolve Maleimide-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM. Note: NHS esters hydrolyze rapidly in water; anhydrous DMSO preserves reactivity.

-

Conjugation: Add a 10- to 20-fold molar excess of the PEG3 crosslinker to the mAb solution. Mix gently and incubate for 1 hour at room temperature.

-

Purification: Remove excess, unreacted crosslinker using a Zeba™ spin desalting column equilibrated with Reaction Buffer (PBS, 5 mM EDTA, pH 7.0). Note: The shift to pH 7.0 stabilizes the maleimide group for the next step.

Phase 2: Payload Attachment 5. Payload Addition: Dissolve the thiol-containing payload in DMSO. Add a 3- to 5-fold molar excess of the payload to the purified, maleimide-activated mAb. 6. Incubation: Incubate the reaction for 2 hours at room temperature under gentle rotation. 7. Quenching (Optional but recommended): Add a 10-fold molar excess of L-cysteine for 15 minutes to quench any unreacted maleimide groups, preventing off-target in vivo binding. 8. Final Purification: Purify the final ADC using size exclusion chromatography (SEC) or a desalting column to remove the quenched payload.

Workflow for ADC synthesis utilizing a Maleimide-PEG3-NHS ester crosslinker.

Conclusion

The selection of a PEG3 spacer is rarely a matter of convenience; it is a strategic physicochemical decision. By providing a highly hydrophilic hydration shell, optimal spatial separation, and structural flexibility, PEG3 crosslinkers resolve the fundamental paradox of modern drug design: bridging complex, often hydrophobic molecular entities without compromising aqueous solubility or target engagement. Whether engineering the next generation of cooperative PROTACs or stabilizing highly potent ADCs, the PEG3 motif remains an indispensable tool in the application scientist's arsenal.

References

-

National Institutes of Health (NIH). "Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge." [Link][3]

-

SciSpace. "Trivalent PROTACs enhance protein degradation through cooperativity and avidity." [Link] [4]

-

ChemRxiv. "Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation." [Link] [5]

Boc-Aminooxyacetamide-PEG3-azide CAS number and identifier

CAS Number: 1803191-52-7 Synonyms: Boc-Aoa-NH-PEG3-N3; tert-butyl (2-((2-(2-(2-azidoethoxy)ethoxy)ethyl)amino)-2-oxoethoxy)carbamate[1][2][3][4]

Executive Summary

Boc-Aminooxyacetamide-PEG3-azide is a high-precision heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates.[1][2][3][4][5] It features a Boc-protected aminooxy group (for oxime ligation) and an azide group (for Click Chemistry), separated by a hydrophilic PEG3 spacer and an acetamide linkage.[1][2][4]

This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for this compound, specifically distinguishing it from its non-acetamide analog (CAS 1235514-15-4) to ensure experimental accuracy.[1][2]

Chemical Identity & Physicochemical Properties[1][4][6][7][8]

Core Identifiers

| Property | Specification |

| CAS Number | 1803191-52-7 |

| Chemical Formula | |

| Molecular Weight | 391.42 g/mol |

| IUPAC Name | tert-butyl N-{[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]methoxy}carbamate |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Moderate solubility in water (improved by PEG) |

| Appearance | Colorless to pale yellow viscous liquid or oil |

| Storage | -20°C, Desiccated, Protect from light |

Structural Architecture

The molecule consists of four distinct functional modules:

-

Boc-Aminooxy (N-Terminus): A latent hydroxylamine precursor.[1][2][4] Once deprotected, it reacts with aldehydes/ketones to form a hydrolytically stable oxime ether linkage.[2][4]

-

Acetamide Linker (

): This "Aoa" motif provides superior stability to the resulting oxime bond compared to direct aminooxy-PEG attachments.[1][2][4] -

PEG3 Spacer: A 3-unit polyethylene glycol chain that enhances aqueous solubility and reduces aggregation of the final conjugate.[1][2][4]

-

Azide (C-Terminus): A bioorthogonal handle ready for Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Alkyne-Azide Cycloaddition.[1][2][4]

Structural Diagram

[1][2][4]

Functional Mechanics & Applications

The "Acetamide" Advantage

Researchers must distinguish between Boc-Aminooxyacetamide-PEG3-azide (CAS 1803191-52-7) and Boc-Aminooxy-PEG3-azide (CAS 1235514-15-4).[1][2][4]

-

Without Acetamide: The aminooxy group is directly attached to the PEG chain.[2][4] The resulting oxime can be less stable and more prone to hydrolysis.[4]

-

With Acetamide (This Compound): The electron-withdrawing effect of the adjacent carbonyl group (

) lowers the pKa of the aminooxy group (approx pKa 4-5).[1][2][4] This allows for efficient ligation at mildly acidic pH (4.5–6.[2][4]0) where aldehydes are activated, while the resulting oxime ether is significantly more resistant to hydrolysis.[2][4][6]

Primary Applications

-

PROTAC Linkers: Connects an E3 ligase ligand (e.g., VHL or Cereblon binder) to a target protein ligand.[2][4] The PEG length modulates the ternary complex geometry.[4]

-

Glycoconjugation: Labels reducing sugars or aldehyde-functionalized glycoproteins (e.g., via periodate oxidation of sialic acids).[1][2][4]

-

Surface Modification: Immobilizes biomolecules onto aldehyde-functionalized surfaces (glass slides, beads) via the aminooxy end, leaving the azide free for subsequent "Click" functionalization.[2][4]

Experimental Protocols

Workflow Overview

The typical workflow involves Boc-deprotection followed by Oxime Ligation , or Click Chemistry followed by deprotection, depending on the sensitivity of the payload.[2][4]

Protocol A: Boc Deprotection

Objective: Expose the reactive aminooxy group.[2][4]

-

Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).[2][4]

-

Stir at room temperature for 30–60 minutes . Monitor by TLC or LC-MS (Loss of Boc group, -100 Da).

-

Evaporate solvent and TFA under reduced pressure (nitrogen stream or rotary evaporator).

-

Critical Step: Co-evaporate with toluene or diethyl ether 2-3 times to remove residual acid.[1][2][4] Residual TFA will inhibit the subsequent oxime ligation pH control.[4]

Protocol B: Oxime Ligation (Aniline-Catalyzed)

Objective: Conjugate the deprotected linker to an aldehyde/ketone-containing biomolecule.[1][2][4]

-

Buffer: Prepare 0.1 M Sodium Acetate or Phosphate buffer, pH 4.5–6.0.[2][4]

-

Catalyst: Add Aniline (or p-phenylenediamine) to a final concentration of 10–100 mM. This acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that accelerates the reaction 10-100x.[1][2][4]

-

Reaction: Mix the deprotected aminooxy-linker (1.5–5 equivalents) with the aldehyde-modified target.

-

Incubation: Incubate at Room Temperature for 1–4 hours (or 4°C overnight).

-

Purification: Remove excess linker via Desalting Column (PD-10) or Dialysis.[1][2][4]

Protocol C: Click Chemistry (CuAAC)

Objective: React the azide end with a terminal alkyne.[2][4]

-

Reagents:

-

Procedure: Mix reagents under inert atmosphere (N2/Ar) if possible. Stir for 1–2 hours at RT.[2][4]

-

Quench: Add EDTA to chelate copper before purification.

Storage and Handling

-

Stability: The Boc group is acid-labile; the Azide group is light-sensitive and heat-sensitive.[1][2][4]

-

Storage: Store at -20°C under dry conditions (desiccator).

-

Precautions: Azides can be shock-sensitive if concentrated or reacted with heavy metals.[1][2][4] While this PEGylated organic azide is generally stable, avoid concentrating reaction mixtures to dryness in the presence of metal ions.[4]

References

-

BroadPharm. "t-Boc-Aminooxy-PEG3-azide Product Data." BroadPharm Catalog, Accessed March 2026.[2][4] Link (Note: Differentiates CAS 1235514-15-4).[1][2][4][7]

-

AxisPharm. "Boc-Aminooxyacetamide-PEG3-azide Product Data." AxisPharm Catalog, Accessed March 2026.[2][4] Link (Source for CAS 1803191-52-7).[1][2][4]

-

Kalia, J., & Raines, R. T. (2008).[4] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.[2][4] Link

-

Dirksen, A., & Dawson, P. E. (2008).[4] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548.[2][4] Link

-

Agard, N. J., et al. (2006).[2][4] "A comparative study of bioorthogonal reactions with azides." ACS Chemical Biology, 1(10), 644-648.[2][4] Link

Sources

- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. Click-chemistry - Azides - product group [bapeks.com]

- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 5. geno-chem.com [geno-chem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. t-Boc-Aminooxy-PEG3-azide, 1235514-15-4 | BroadPharm [broadpharm.com]

Technical Guide: Reactivity Profile of Azide Group vs. Protected Aminooxy Group in Bioconjugation

Executive Summary

This technical guide provides a rigorous comparative analysis of two dominant functionalities in modern bioconjugation: the Azide (

For the drug development professional, the choice between these two is rarely a matter of preference but of chemical necessity dictated by the target's biological stability, the required linkage durability, and the permissible toxicity of catalysts. This guide dissects these variables to support evidence-based selection in ADC (Antibody-Drug Conjugate) and PROTAC workflows.

Part 1: Mechanistic Foundations

The Azide: The Kinetic Stability Paradox